molecular formula C24H25N5O5S B2976190 N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105241-44-8

N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2976190
CAS No.: 1105241-44-8
M. Wt: 495.55
InChI Key: QMUJJRLXORFPMU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a structurally complex heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core fused with a furan moiety and substituted with a 3,4-dimethoxyphenyl acetamide group. Its synthesis typically involves multi-step reactions, including cyclocondensation and nucleophilic substitution, to assemble the fused thiazolo-pyridazin system and install functional groups like the piperidin-1-yl and furan-2-yl substituents.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c1-32-16-9-8-15(13-18(16)33-2)25-19(30)14-29-23(31)21-22(20(27-29)17-7-6-12-34-17)35-24(26-21)28-10-4-3-5-11-28/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUJJRLXORFPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound notable for its unique molecular structure and potential biological activities. The compound features a thiazolo[4,5-d]pyridazin core, which is recognized for its diverse pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects.

Structure and Composition

The molecular formula of this compound is C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 414.48 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.

Component Molecular Formula Molecular Weight
CompoundC20H22N4O5S414.48 g/mol

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have demonstrated effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The thiazolo[4,5-d]pyridazin core is associated with anticancer properties. The mechanism of action includes the induction of apoptosis in cancer cells through mitochondrial pathways and the activation of caspases . This suggests that this compound may also possess significant potential as an anticancer agent.

Anti-inflammatory Effects

Compounds with similar structures have been reported to modulate inflammatory pathways. Specifically, they can inhibit the NF-κB pathway, which plays a critical role in the inflammatory response . This suggests that this compound may exhibit anti-inflammatory properties.

Study on Antimicrobial Activity

In a study evaluating various thiazole derivatives, it was found that certain compounds exhibited strong antibacterial activity with low MIC values. For example:

Compound MIC (µg/mL) Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

These findings highlight the potential of thiazole-based compounds in treating infections caused by resistant bacterial strains .

Study on Anticancer Mechanisms

A study focusing on the mechanism of action of similar compounds revealed that they could induce cell cycle arrest and apoptosis in cancer cell lines through caspase activation. The results indicated that these compounds could be developed into therapeutic agents against various cancers.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds highlights key differences in substituent effects, solubility, and bioactivity. Below is a systematic evaluation:

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity (Reported) Solubility (LogP) Reference
Thiazolo[4,5-d]pyridazinones Thiazolo-pyridazinone 7-Furan-2-yl, 2-Piperidin-1-yl Hypothesized kinase inhibition ~3.2 (predicted) N/A in evidence
Benzo[b][1,4]oxazinones Benzoxazinone 6-Pyrimidinyl, 4-Methyl Anticancer (in vitro) ~2.8
Substituted phenyl-oxadiazoles 1,2,4-Oxadiazole Varied aryl groups Antimicrobial, anti-inflammatory ~2.5–3.5

Key Observations:

In contrast, benzo[b][1,4]oxazinones (as in ) exhibit greater conformational flexibility due to their non-fused oxazinone ring, which may reduce target affinity .

Substituent Effects: The 7-furan-2-yl group in the target compound introduces oxygen-based hydrogen-bond acceptors, which are absent in benzooxazinone derivatives. This could improve solubility compared to purely aromatic analogs (e.g., phenyl-oxadiazoles in ).

Bioactivity Trends: While benzo[b][1,4]oxazinones demonstrate moderate anticancer activity in vitro (IC₅₀: 10–50 μM) , the lack of data for the target compound precludes direct efficacy comparisons. However, thiazolo-pyridazinones are frequently associated with kinase inhibition (e.g., CDK, EGFR), suggesting a divergent mechanistic profile.

Solubility and LogP: The predicted LogP of ~3.2 for the target compound indicates moderate lipophilicity, comparable to phenyl-oxadiazoles but higher than benzooxazinones. This may limit aqueous solubility, necessitating formulation optimizations for in vivo studies.

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